molecular formula C16H13N3O5 B5551129 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE

1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5551129
M. Wt: 327.29 g/mol
InChI Key: GCMYFZCGWWGXJW-UHFFFAOYSA-N
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Description

1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring fused with a nitrobenzoyl group, which is further substituted with dimethoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with o-phenylenediamine, to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in the development of caged compounds for controlled release of bioactive molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE involves its ability to undergo photochemical reactions. Upon exposure to light, the compound can release the nitrobenzoyl group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Methylenedioxy-2-nitrobenzyl alcohol
  • 4,5-Methylenedioxy-2-nitrobenzaldehyde

Uniqueness

Compared to similar compounds, 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole ring structure, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring controlled release of bioactive molecules.

Properties

IUPAC Name

benzimidazol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-23-14-7-10(13(19(21)22)8-15(14)24-2)16(20)18-9-17-11-5-3-4-6-12(11)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMYFZCGWWGXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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